molecular formula C8H10O4 B12671857 (4-(Formyloxy)cyclopent-2-enyl)methyl formate CAS No. 95873-66-8

(4-(Formyloxy)cyclopent-2-enyl)methyl formate

Cat. No.: B12671857
CAS No.: 95873-66-8
M. Wt: 170.16 g/mol
InChI Key: MEPOSOVTGFPBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Formyloxy)cyclopent-2-enyl)methyl formate: is a chemical compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with formyloxy and formate groups. This compound is used in various chemical and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Formyloxy)cyclopent-2-enyl)methyl formate typically involves the esterification of cyclopent-2-en-1-ol derivatives with formic acid or its derivatives. One common method includes the reaction of cyclopent-2-en-1-ol with formic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-(Formyloxy)cyclopent-2-enyl)methyl formate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The formyloxy and formate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Formyloxy)cyclopent-2-enyl)methyl formate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for esterases and lipases .

Medicine

Industry

Industrially, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its ester functionality contributes to its pleasant odor, making it useful in perfumery .

Mechanism of Action

The mechanism of action of (4-(Formyloxy)cyclopent-2-enyl)methyl formate involves its interaction with nucleophiles and electrophiles. The formyloxy and formate groups can participate in various chemical reactions, including hydrolysis, where they are cleaved by water or other nucleophiles. The cyclopentene ring can undergo addition reactions, making the compound versatile in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent-2-en-1-yl formate
  • Cyclopent-2-en-1-yl acetate
  • Cyclopent-2-en-1-yl propionate

Uniqueness

(4-(Formyloxy)cyclopent-2-enyl)methyl formate is unique due to the presence of both formyloxy and formate groups on the cyclopentene ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one ester group .

Properties

CAS No.

95873-66-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(4-formyloxycyclopent-2-en-1-yl)methyl formate

InChI

InChI=1S/C8H10O4/c9-5-11-4-7-1-2-8(3-7)12-6-10/h1-2,5-8H,3-4H2

InChI Key

MEPOSOVTGFPBQX-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC1OC=O)COC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.